![molecular formula C18H26O5 B5126235 diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
diethyl [4-(4-methylphenoxy)butyl]malonate
描述
Diethyl [4-(4-methylphenoxy)butyl]malonate, also known as MEMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of diethyl [4-(4-methylphenoxy)butyl]malonate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, diethyl [4-(4-methylphenoxy)butyl]malonate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. diethyl [4-(4-methylphenoxy)butyl]malonate has also been shown to inhibit the interaction between the proteins p53 and MDM2, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
diethyl [4-(4-methylphenoxy)butyl]malonate has a range of biochemical and physiological effects, depending on the specific biological process being studied. For example, in studies of COX-2 inhibition, diethyl [4-(4-methylphenoxy)butyl]malonate has been shown to reduce inflammation and pain. In studies of protein-protein interactions, diethyl [4-(4-methylphenoxy)butyl]malonate has been shown to induce apoptosis in cancer cells. diethyl [4-(4-methylphenoxy)butyl]malonate has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using diethyl [4-(4-methylphenoxy)butyl]malonate in lab experiments is its versatility. It can be used to study a wide range of biological processes and has potential applications in various therapeutic areas. However, one limitation of using diethyl [4-(4-methylphenoxy)butyl]malonate is its toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some experiments.
未来方向
There are several future directions for research on diethyl [4-(4-methylphenoxy)butyl]malonate. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the investigation of diethyl [4-(4-methylphenoxy)butyl]malonate's potential as a therapeutic agent for various conditions, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [4-(4-methylphenoxy)butyl]malonate and its effects on various biological processes.
科学研究应用
Diethyl [4-(4-methylphenoxy)butyl]malonate has been used in a wide range of scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and neurological disorders. diethyl [4-(4-methylphenoxy)butyl]malonate has also been used as a tool for studying various biological processes, such as enzyme inhibition, protein-protein interactions, and cell signaling pathways.
属性
IUPAC Name |
diethyl 2-[4-(4-methylphenoxy)butyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-21-17(19)16(18(20)22-5-2)8-6-7-13-23-15-11-9-14(3)10-12-15/h9-12,16H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDQESPZXUFHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=C(C=C1)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)butylmalonic acid diethyl ester | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
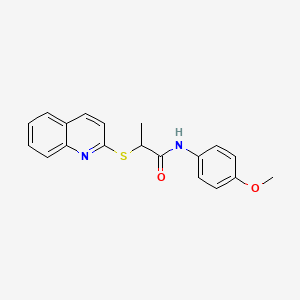
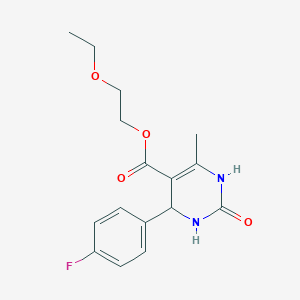
![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
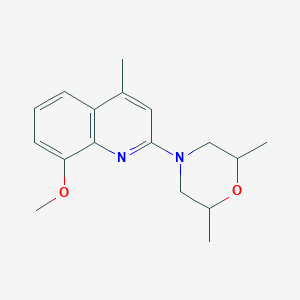
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5126215.png)
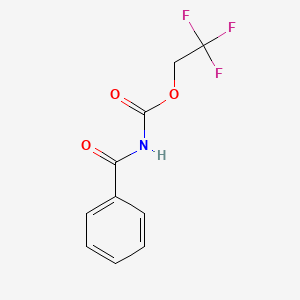
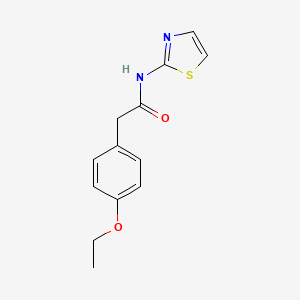
![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5126228.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)
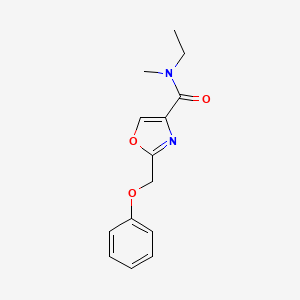
![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5126270.png)